4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide
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Overview
Description
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide is a complex organic compound with a unique structure that includes an indene moiety, a pyridinium ring, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the pyridinium ring and the phenylmethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Tacrine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound with a similar mechanism of action, also used in the treatment of neurological disorders.
Uniqueness
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide is unique due to its specific structure, which combines an indene moiety with a pyridinium ring and a phenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
178551-26-3 |
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Molecular Formula |
C₂₄H₂₄BrNO₃ |
Molecular Weight |
454.36 |
Synonyms |
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide |
Origin of Product |
United States |
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